Chromium(1+), tetraaquadibromo-, bromide, dihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

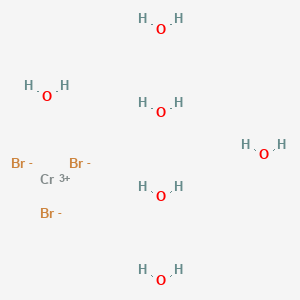

Synthesis Analysis The synthesis of chromium(II) complexes, including those similar in structure to the chromium(1+), tetraaquadibromo-, bromide, dihydrate, involves magnetically dilute, high-spin compounds with various salts forming isomorphous structures that show either ferromagnetic or antiferromagnetic behavior. These compounds often undergo thermal dehydration to form simpler chromium(II) bromides, indicating a versatile approach to their synthesis that could be applicable to the chromium(1+) complex under discussion (Babar, Larkworthy, & Yavari, 1981).

Molecular Structure Analysis Chromium compounds exhibit a wide range of geometries, from square planar to octahedral, influenced by the oxidation state of chromium and environmental factors like pH, redox potentials, and kinetics. The structural detail of a related cobalt complex, [Co(H2O)4]Br2 x 2H2O, offers insights into possible octahedral coordination in chromium(1+) complexes, where coordination involves water molecules and bromide ions (Blackburn, Gallucci, & Gerkin, 1991).

Chemical Reactions and Properties Chromium exhibits various oxidation states, with +3 and +2 being the most stable. Its compounds, including chromium(II) species, can engage in diverse chemical reactions, reflecting their complex magnetic and electronic structures. The synthesis of cyclopropanes from alkenes using chromium catalysts exemplifies the reactivity of chromium compounds (Ikeda, Nishi, Tsurugi, & Mashima, 2020).

Physical Properties Analysis The physical properties of chromium(II) complexes, such as those discussed in the synthesis of ferromagnetic and antiferromagnetic tetrabromochromates(II), are influenced by their magnetic behavior, which ranges from ferromagnetic to antiferromagnetic, depending on the specific compound and conditions. The reflectance spectra of these compounds are indicative of their tetragonal six-coordination and polymeric structures (Babar, Larkworthy, & Yavari, 1981).

Chemical Properties Analysis The chemical behavior of chromium(II) complexes is marked by their redox activity, coordination chemistry, and the influence of ligands and solvents on their properties. For instance, the cyclopropanation of alkenes with bromoform, facilitated by chromium catalysts, demonstrates the utility of chromium(II) in organic synthesis and its potential in facilitating diverse chemical transformations (Ikeda, Nishi, Tsurugi, & Mashima, 2020).

Applications De Recherche Scientifique

-

- Chromium has been widely applied in diverse areas, primarily consisting of leather tanning, textile dyeing, wood preserving, plating operations, stainless steel, welding, surface polishing, and pigment industries . It is frequently observed that related enterprises discharge chromium-containing pollutants without permission or beyond pollution limits to maximize their profits, which are considered to pose the greatest human health risk owing to their carcinogenicity .

-

- Chromium forms a variety of compounds and ions, and these have different properties and applications. For example, the hexaaquachromium (III) ion is used in various chemical reactions . In the presence of chloride ions, one or more of the ligand water molecules get replaced by a negative ion in the solution .

Safety And Hazards

Chromium is a known carcinogen and can cause a variety of health problems, including mouth ulcers, indigestion, acute tubular necrosis, vomiting, abdominal pain, kidney damage, liver damage, and respiratory problems . When taken in excess, it may cause death . Therefore, handling Chromium(1+), tetraaquadibromo-, bromide, dihydrate should be done with caution.

Propriétés

Numéro CAS |

13478-06-3 |

|---|---|

Nom du produit |

Chromium(1+), tetraaquadibromo-, bromide, dihydrate |

Formule moléculaire |

Br3CrH12O6 |

Poids moléculaire |

399.8 g/mol |

Nom IUPAC |

chromium(3+);tribromide;hexahydrate |

InChI |

InChI=1S/3BrH.Cr.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 |

Clé InChI |

XIOAYKRRSJTLOZ-UHFFFAOYSA-K |

SMILES |

O.O.O.O.O.O.[Cr+3].[Br-].[Br-].[Br-] |

SMILES canonique |

O.O.O.O.O.O.[Cr+3].[Br-].[Br-].[Br-] |

Autres numéros CAS |

13478-06-3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2-[(chloroacetyl)amino]benzoic acid](/img/structure/B76498.png)

![7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole](/img/structure/B76515.png)

![beta-Alanine, N-(2-cyanoethyl)-N-[4-[(2-cyano-4-nitrophenyl)azo]phenyl]-, methyl ester](/img/structure/B76518.png)